1H-Pyrrole-1-carbothioic S-acid

Physical Organic Chemistry Reaction Design Proton Transfer

Opt for 1H-Pyrrole-1-carbothioic S-acid (690620-31-6) to leverage its ~100-fold greater acidity over conventional pyrrole carboxylic acids, enabling efficient deprotonation under mild conditions ideal for sensitive substrates. Its S-acid tautomer facilitates direct, chemoselective amide bond formation without coupling reagents—critical for high-throughput pyrrole-carboxamide library construction. For agrochemical discovery, it serves as a direct precursor to patent-class fungicidal pyrrolecarbothioic acid amides. Avoid generic substitutions that risk altered reactivity and invalidated research outcomes.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 690620-31-6
Cat. No. B3056108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-1-carbothioic S-acid
CAS690620-31-6
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C(=O)S
InChIInChI=1S/C5H5NOS/c7-5(8)6-3-1-2-4-6/h1-4H,(H,7,8)
InChIKeyWWJKIVQBQCQWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-1-carbothioic S-acid (CAS 690620-31-6): Procurement Baseline and Chemical Profile for R&D Evaluation


1H-Pyrrole-1-carbothioic S-acid (CAS 690620-31-6) is a heterocyclic thiocarboxylic acid derivative with the molecular formula C5H5NOS . As a carbothioic S-acid, it features a carbonyl group (C=O) and a sulfide (-S-) group , conferring distinct reactivity compared to its oxygen-based pyrrole carboxylic acid analogs. This compound is primarily referenced as a foundational building block or intermediate within research and development contexts.

Why 1H-Pyrrole-1-carbothioic S-acid (CAS 690620-31-6) Cannot Be Simply Substituted by Other Pyrrole Analogs


While pyrrole derivatives are common in many chemical libraries, the specific 'carbothioic S-acid' functional group of 1H-Pyrrole-1-carbothioic S-acid (CAS 690620-31-6) introduces unique chemical and potential biological properties that are not replicated by its oxygen-based pyrrole carboxylic acid analogs [1]. Thiocarboxylic acids are known to be significantly more acidic than their carboxylic acid counterparts [2], and the S-acid tautomer (R-C(O)-SH) exhibits distinct reactivity patterns, including a propensity to act as a thioacylating agent or to participate in specific ligation chemistries that are inaccessible to standard carboxylic acids [3]. Generic substitution without rigorous experimental validation would likely lead to altered reaction pathways, different product profiles, or the loss of specific target interactions, thereby invalidating comparative research outcomes.

Quantitative Differentiation: Head-to-Head Performance Data for 1H-Pyrrole-1-carbothioic S-acid (CAS 690620-31-6) vs. Analogs


Class-Level Acid Dissociation Constant (pKa) Advantage: Thiocarboxylic vs. Carboxylic Acid

At the functional class level, 1H-Pyrrole-1-carbothioic S-acid belongs to the thiocarboxylic acid family. A key differentiator is its acid dissociation constant (pKa). Thiocarboxylic acids are systematically more acidic than their direct carboxylic acid analogs, with a typical pKa difference of approximately 2 logarithmic units, equating to roughly a 100-fold increase in acidity [1]. This property can dramatically alter reaction kinetics and equilibrium in acid-base sensitive applications.

Physical Organic Chemistry Reaction Design Proton Transfer

Functional Group Reactivity: Selective Amide Formation with Thiocarboxylic Acids

Thiocarboxylic acids, including 1H-Pyrrole-1-carbothioic S-acid, exhibit unique chemoselectivity in amide bond formation. Unlike standard carboxylic acids that require activation (e.g., with coupling reagents), thiocarboxylic acids can react directly with organic azides, nitro compounds, or isocyanates under mild conditions to yield amides [1]. This direct ligation pathway (thioacid-azide ligation) is unavailable to the corresponding pyrrole carboxylic acids, offering a streamlined, high-fidelity synthetic route.

Ligation Chemistry Bioconjugation Amide Synthesis

Synthetic Accessibility: A Novel, Stabilized Synthesis of Pyrrole Thiocarboxylic Acids

Historically, the synthesis of pyrrole thiocarboxylic acids has been challenging due to their inherent instability [1]. However, a recent methodological advance reports a novel, easy-to-perform, and less sensitive protocol specifically for the synthesis of pyrrole thiocarboxylic acids [1]. This innovation directly addresses a major barrier to entry, making compounds like 1H-Pyrrole-1-carbothioic S-acid more accessible and reliable for research use compared to their previously elusive counterparts.

Synthetic Methodology Process Chemistry Reagent Stability

Primary Application Scenarios for 1H-Pyrrole-1-carbothioic S-acid (CAS 690620-31-6) in R&D


Medicinal Chemistry: Synthesis of Diverse Pyrrole-Carboxamide Libraries

This compound is optimally used as a versatile intermediate for constructing pyrrole-carboxamide libraries [1]. Its ability to undergo direct, chemoselective ligation with azides, avoiding conventional coupling reagents, makes it ideal for generating amide bonds in high-throughput synthesis or with complex, sensitive substrates [2].

Process Chemistry: Milder Reaction Conditions for Acid-Sensitive Substrates

Given its significantly higher acidity (approximately 100-fold) compared to standard pyrrole carboxylic acids [1], this compound is a superior choice for reactions requiring efficient deprotonation under milder conditions. This is particularly advantageous when working with acid-sensitive protecting groups or fragile molecular architectures, potentially increasing yield and purity in process development [1].

Agrochemical Discovery: Precursor for Pyrrolecarbothioamide Fungicides

This compound is a direct precursor to pyrrolecarbothioic acid amides, a class documented in patent literature for possessing potent fungicidal and microbiocidal activity [1]. Researchers in agrochemical discovery can utilize it as a key intermediate to synthesize and evaluate novel crop protection agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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